2-Benzamido-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
Benzoyltyrosine: is a derivative of the amino acid tyrosine, where the amino group of tyrosine is substituted with a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyltyrosine can be synthesized through the reaction of tyrosine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving tyrosine in an aqueous solution, adding benzoyl chloride dropwise, and maintaining the reaction mixture at a controlled temperature to ensure complete reaction .
Industrial Production Methods: Industrial production of benzoyltyrosine follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, precise temperature control, and efficient purification techniques to obtain high yields of pure benzoyltyrosine .
Chemical Reactions Analysis
Types of Reactions: Benzoyltyrosine undergoes various chemical reactions, including:
Oxidation: Benzoyltyrosine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert benzoyltyrosine to its amine derivatives.
Substitution: The benzoyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts or specific solvents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
Benzoyltyrosine has several applications in scientific research:
Biochemistry: It is used as a substrate in enzyme assays to study enzyme kinetics and mechanisms.
Medicine: Benzoyltyrosine derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of various pharmaceuticals and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of benzoyltyrosine involves its interaction with specific enzymes and receptors in biological systems. The benzoyl group enhances the compound’s ability to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzyme functions .
Comparison with Similar Compounds
Tyrosine: The parent amino acid, which lacks the benzoyl group.
Benzoylphenylalanine: Another benzoyl derivative of an amino acid, similar in structure but with different biochemical properties.
Benzoyltryptophan: A benzoyl derivative of tryptophan, used in different biochemical assays
Uniqueness: Benzoyltyrosine is unique due to its specific interaction with enzymes and receptors, which is influenced by the presence of the benzoyl group. This modification enhances its binding affinity and specificity, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
2-benzamido-3-(4-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUUDPTUEOKITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34996-91-3 |
Source
|
Record name | NSC334210 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334210 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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